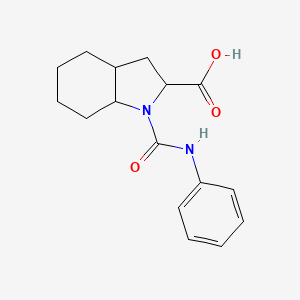

1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Description

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a bicyclic indole derivative featuring a phenylcarbamoyl group at the 1-position and a carboxylic acid moiety at the 2-position of the octahydroindole scaffold. Its molecular formula is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol (assuming standard valency based on nomenclature in ). Structurally, the octahydroindole core confers rigidity, while the phenylcarbamoyl and carboxylic acid groups provide sites for hydrogen bonding and target interaction, common in protease inhibitors or receptor modulators .

Properties

IUPAC Name |

1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYGYICNXISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the phenylcarbamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters is also common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to remove oxygen atoms or introduce hydrogen atoms.

Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares its octahydroindole-2-carboxylic acid backbone with several pharmaceuticals and research molecules. Key analogues include:

Key Observations :

- Backbone Rigidity : All compounds share the octahydroindole core, which enhances metabolic stability and target binding .

- Functional Groups : The 2-carboxylic acid group is conserved in ACE inhibitors (e.g., trandolapril, perindopril), suggesting its role in coordinating with zinc in the ACE active site . In contrast, the phenylcarbamoyl group in the target compound may favor interactions with hydrophobic enzyme pockets or receptors.

- Substituent Variability: The 1-position substituent determines pharmacological activity. For example, trandolapril’s ethoxycarbonylpropyl group is critical for prodrug activation , while bromobenzoyl or cyclopentylamino groups () may alter solubility or target specificity.

Pharmacological and Physicochemical Properties

- Trandolapril : Melting point 130–135°C; hydrolyzed to active trandolaprilat (dicarboxylic acid) by esterases .

- 1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: No direct activity data, but its cataloging as a chiral building block implies utility in designing protease inhibitors or receptor ligands .

- PDCApy () : A pyrazine-indole hybrid with anti-Vibrio cholerae activity (IC₅₀ = 25 µM), demonstrating how indole-carboxylic acid derivatives can be repurposed for antimicrobial applications .

Biological Activity

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes an octahydroindole core, which is known for its diverse biological properties. The presence of the phenylcarbamoyl group enhances the compound's interaction with various biological targets.

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : Similar to other indole derivatives, this compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has been noted that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase, a crucial enzyme in viral replication .

- Receptor Binding : Indole derivatives typically bind with high affinity to multiple receptors, influencing cellular signaling pathways and gene expression.

Biological Activities

The biological activities of 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid include:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, indole-2-carboxamide derivatives demonstrated strong activity against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Significant inhibition of cancer cell proliferation | |

| Antiviral | Inhibition of HIV-1 integrase |

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid:

- Antiviral Activity Study : A study focused on indole derivatives as HIV integrase inhibitors showed that specific modifications to the indole structure could significantly enhance their inhibitory effects. The most potent derivative exhibited an IC50 value of 0.13 μM against integrase, suggesting a promising scaffold for drug development .

- Anticancer Evaluation : In another study, various indole derivatives were synthesized and tested against MCF-7 breast cancer cells. The results indicated that certain structural modifications led to enhanced antiproliferative activity and induced apoptosis through activation of caspases and modulation of apoptotic markers such as Bcl2 and p53 .

Q & A

Q. What are the optimized synthetic routes for synthesizing 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, and how is stereochemical control achieved?

Methodological Answer: The synthesis typically involves coupling trans-octahydro-1H-indole-2-carboxylic acid with a phenylcarbamoyl group. A validated approach (used in trandolapril synthesis) employs sub-molar proportions of N-carboxyanhydrides in non-polar solvents (e.g., toluene) with organic bases like triethylamine. For stereochemical control, resolution of racemic trans-octahydro-1H-indole-2-carboxylic acid via chiral chromatography or enzymatic methods is critical to isolate the desired (2S,3aS,7aS) isomer .

Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should assess susceptibility to hydrolysis, oxidation, and thermal degradation. Use reverse-phase HPLC with refractive index detection (RID) to monitor degradation products, as the compound lacks chromophores. Employ accelerated stability protocols (e.g., 40°C/75% RH for 6 months) and compare retention times against synthesized impurities. Note that the compound is stable under recommended storage (sealed, dry, 2–8°C) but may degrade in polar solvents or acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomeric impurities in 1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid be resolved and quantified?

Methodological Answer: A validated HPLC-RID method separates all four enantiomer pairs using a Chiralpak® IA column (250 mm × 4.6 mm, 5 µm) with a mobile phase of n-hexane:ethanol:trifluoroacetic acid (80:20:0.1 v/v) at 1.0 mL/min. Quantify impurities via peak area normalization, ensuring ≤0.1% for each undesired isomer. Validate specificity using forced degradation (heat, light, pH extremes) and confirm with mass spectrometry .

Q. What is the compound’s role in angiotensin-converting enzyme (ACE) inhibitor synthesis, and how does its stereochemistry affect pharmacological activity?

Methodological Answer: The (2S,3aS,7aS)-isomer is a key intermediate in non-sulfhydryl ACE inhibitors like CI-907 and perindopril. The stereochemistry at C2, C3a, and C7a determines binding affinity to ACE’s zinc-active site. Pharmacological studies show that incorrect stereoisomers reduce potency by >90%. In vivo assays (e.g., rat models) comparing SHR blood pressure reduction confirm the (2S,3aS,7aS) configuration’s superiority .

Q. How can kinetic resolution improve yield during large-scale synthesis?

Methodological Answer: Kinetic resolution using lipases (e.g., Candida antarctica) selectively acylates the undesired enantiomer in a racemic mixture. For example, react racemic trans-octahydro-1H-indole-2-carboxylic acid with vinyl acetate in tert-butyl methyl ether at 25°C. The (2R)-isomer reacts faster, leaving the (2S)-isomer unreacted for isolation (yield >85%, ee >99%). Optimize enzyme loading (5–10 wt%) and monitor via chiral HPLC .

Data Contradictions and Mitigation Strategies

Q. Discrepancies in reported synthetic yields: How to address variability in coupling reactions?

Analysis: reports 60–70% yields for N-carboxyanhydride coupling, while claims >85% for similar steps. Variability arises from solvent purity (non-polar vs. polar aprotic), base selection (triethylamine vs. DIPEA), and stoichiometric ratios. Mitigation: Use anhydrous toluene, pre-activate the carboxylic acid with HOBt/DCC, and maintain stoichiometric excess of the N-carboxyanhydride (1.2:1 molar ratio). Monitor reaction completion via TLC (silica gel, ethyl acetate:hexane 3:7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.